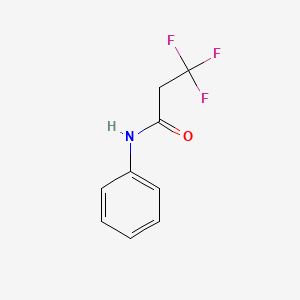
3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a 3,5-dimethylpiperidin-1-yl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridazine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The presence of the piperidine ring allows for potential cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted pyridazine derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Cyclized heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows for the design of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a versatile compound for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, modulating the signaling pathways and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine: This compound has a similar structure but features a pyrazole ring instead of a piperidine ring.
3,5-Dimethylpiperidine: A precursor to the synthesis of 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine, it shares the piperidine ring structure.
Uniqueness: this compound is unique due to the presence of both a chloro-substituted pyridazine ring and a 3,5-dimethylpiperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-5-9(2)7-15(6-8)11-4-3-10(12)13-14-11/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRPJCLXYABJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)

![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)



![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
